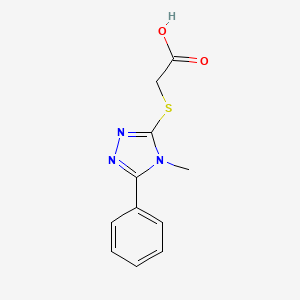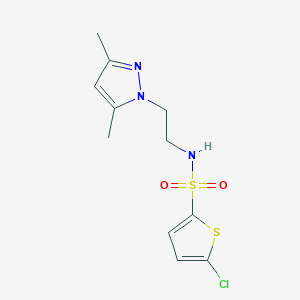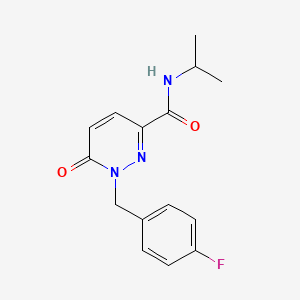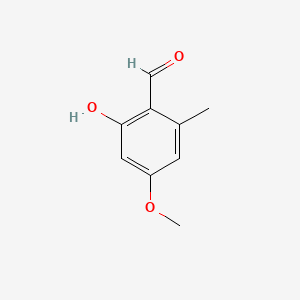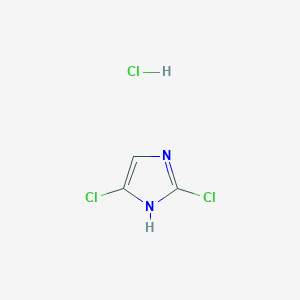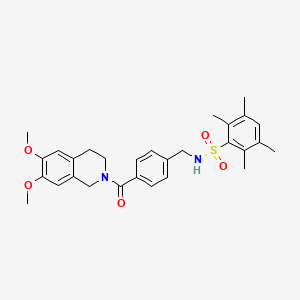
N-(4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzyl)-2,3,5,6-tetramethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzyl)-2,3,5,6-tetramethylbenzenesulfonamide is a useful research compound. Its molecular formula is C29H34N2O5S and its molecular weight is 522.66. The purity is usually 95%.
BenchChem offers high-quality N-(4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzyl)-2,3,5,6-tetramethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzyl)-2,3,5,6-tetramethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Enantioselective Synthesis
This compound can be used as a starting material for the synthesis of various alkaloids. In research conducted by Blank and Opatz (2011), 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile, a closely related compound, was effectively used in the enantioselective synthesis of benzylisoquinolines and tetrahydroprotoberberines, valuable for their potential medicinal properties (Blank & Opatz, 2011).
Interaction with Human Carbonic Anhydrases
Research by Mader et al. (2011) highlights the inhibition of human carbonic anhydrases by isoquinolinesulfonamides, to which the compound is structurally related. This study provides insights into the binding mode of these inhibitors, contributing to the development of selective inhibitors for specific isoforms (Mader et al., 2011).
Structural Studies
Chakka et al. (2011) focused on the structural aspects of dimethoxy-tetrahydroisoquinoline derivatives, which are important for understanding their chemical properties and potential applications in catalysis and drug development (Chakka, McKay, Govender, Kruger & Maguire, 2011).
Electrochemical Studies
Sainsbury and Todd (1992) explored the electrochemical oxidation of derivatives of dimethoxy-isoquinolinone, providing insights into their chemical behavior under oxidative conditions. This research is crucial for understanding the electrochemical properties of similar compounds (Sainsbury & Todd, 1992).
Synthesis of Isoquinoline Derivatives
Sobarzo-Sánchez et al. (2010) demonstrated the use of dimethoxy-tetrahydroisoquinoline as a starting material for the synthesis of isoaporphine and tetrahydroisoquinoline derivatives, which are of interest in medicinal chemistry (Sobarzo-Sánchez, Uriarte, Santana, Tapia & Pérez Lourido, 2010).
Identification of Metabolites
Umehara et al. (2009) identified metabolites of a compound containing a 6,7-dimethoxy-tetrahydroisoquinoline moiety, contributing to the understanding of its metabolic pathways and potential therapeutic applications (Umehara, Shirai, Iwatsubo, Noguchi, Usui & Kamimura, 2009).
Absolute Stereochemistry
Mondeshka et al. (1992) conducted a study on the resolution and absolute stereochemistry of dimethoxy-tetrahydroisoquinoline derivatives, providing critical information for their potential applications in stereospecific syntheses (Mondeshka, Angelova, Stensland, Werner & Ivanov, 1992).
Local Anesthetic Activity and Toxicity
Azamatov et al. (2023) evaluated the local anesthetic activity and acute toxicity of synthesized aryltetrahydroisoquinoline alkaloid derivatives, demonstrating their potential as therapeutic agents (Azamatov, Zhurakulov, Vinogradova, Tursunkhodzhaeva, Khinkar, Malatani, Aldurdunji, Tiezzi & Mamadalieva, 2023).
特性
IUPAC Name |
N-[[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]methyl]-2,3,5,6-tetramethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N2O5S/c1-18-13-19(2)21(4)28(20(18)3)37(33,34)30-16-22-7-9-23(10-8-22)29(32)31-12-11-24-14-26(35-5)27(36-6)15-25(24)17-31/h7-10,13-15,30H,11-12,16-17H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRROZIMLOFAGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)N3CCC4=CC(=C(C=C4C3)OC)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzyl)-2,3,5,6-tetramethylbenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

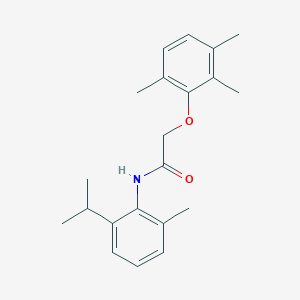


![Methyl 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}acetate](/img/structure/B2816341.png)
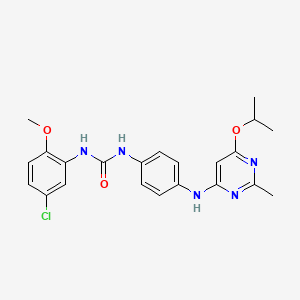
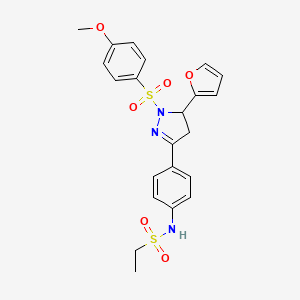
![N-(benzo[d][1,3]dioxol-5-yl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2816345.png)

